molecular formula C8H6N4O2 B1426549 1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 933692-38-7

1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1426549
CAS RN: 933692-38-7
M. Wt: 190.16 g/mol
InChI Key: DCPTVQHCFWHXTH-UHFFFAOYSA-N
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Description

The compound “1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom, attached to a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms. The carboxylic acid group (-COOH) is attached to the 4-position of the triazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyridine and triazole rings, which contribute to its stability. The presence of the carboxylic acid group would make the compound polar and capable of forming hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyridine ring is electron-deficient and can undergo electrophilic substitution reactions. The triazole ring is less reactive but can participate in reactions under certain conditions. The carboxylic acid group can undergo typical acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group would likely make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on its molecular weight and the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been synthesized and evaluated for antimicrobial activities. Some triazole derivatives exhibited moderate antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Komsani et al., 2015).

Chemical Structure and Synthesis Methods

These compounds have been a subject of interest for their unique chemical structures. Research has focused on developing convenient methods for constructing these compounds, utilizing various starting materials and processes. This interest is largely due to their potential in generating diverse compound libraries for screening biological activities (Pokhodylo, 2018).

Crystal Structure and Molecular Interactions

The crystal structures of this compound derivatives have been analyzed to understand their molecular interactions, such as π-interactions, which are crucial for their potential as building blocks in various chemical syntheses (Pokhodylo et al., 2022).

Supramolecular Constructs and Crystallization Behavior

These compounds have been studied to identify trends in intermolecular contact patterns and packing arrangements. Such studies are important for understanding the crystallization behavior of this class of compounds, which can impact their stability and reactivity in various applications (Tawfiq et al., 2014).

Applications in Metallogels and Luminescent Properties

Research has also explored the self-assembly formation of luminescent metallogels using these compounds, demonstrating their potential in materials science, particularly in the development of new luminescent materials (McCarney et al., 2015).

Coordination Polymers and Fluorescent Properties

These compounds have been used to synthesize coordination polymers with unique structures and properties. Studies on their fluorescent properties and thermal analysis contribute to the field of material science, particularly in the development of new luminescent materials (Wang et al., 2019).

Bioactivity Screening

Various derivatives of these compounds have been synthesized and screened for biological activities, such as antibacterial and plant growth regulatory activities. This highlights their potential application in agriculture and pharmaceuticals (Liu et al., 2007).

Safety and Hazards

As with any chemical compound, handling “1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid” would require appropriate safety measures. This includes wearing protective clothing and avoiding inhalation or contact with skin and eyes .

Future Directions

Compounds with similar structures are often studied for their potential biological activities. Future research could explore the biological activity of this compound and its potential uses in medicine or other fields .

properties

IUPAC Name

1-pyridin-4-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)7-5-12(11-10-7)6-1-3-9-4-2-6/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPTVQHCFWHXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001222603
Record name 1-(4-Pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

933692-38-7
Record name 1-(4-Pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933692-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

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